2-(Bromomethyl)tetrahydro-2H-pyran

Catalog No.
S750905
CAS No.
34723-82-5
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)tetrahydro-2H-pyran

CAS Number

34723-82-5

Product Name

2-(Bromomethyl)tetrahydro-2H-pyran

IUPAC Name

2-(bromomethyl)oxane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CBr

Canonical SMILES

C1CCOC(C1)CBr

Comprehensive and Detailed Summary of the Application

Cross-Coupling Reactions

2-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11BrOC_6H_{11}BrO and a molecular weight of approximately 179.055 g/mol. It features a bromomethyl group attached to a tetrahydropyran ring, which is a six-membered cyclic ether. The compound is characterized by its unique structure, which includes a saturated pyran ring that can participate in various

Currently, there is no extensively documented research on the specific mechanism of action of BMTHP.

Due to the limited availability of scientific literature on BMTHP, specific safety information is not available. However, as a general safety precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for handling potentially hazardous chemicals [].

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or alcohols, facilitating the formation of new compounds.
  • Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form alkenes.
  • Cyclization Reactions: The compound can participate in cyclization reactions to yield more complex cyclic structures.

These reactions highlight its utility as an intermediate in synthesizing more complex organic molecules .

While specific biological activities of 2-(Bromomethyl)tetrahydro-2H-pyran are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, tetrahydropyran derivatives are known for their potential antimicrobial and anti-inflammatory activities. Further studies may be required to elucidate any specific biological effects of this compound .

Several methods exist for synthesizing 2-(Bromomethyl)tetrahydro-2H-pyran:

  • Alkylation of Tetrahydropyran: Tetrahydropyran can be treated with bromomethyl derivatives in the presence of a base to facilitate the formation of the bromomethylated product.
  • Halogenation Reactions: Tetrahydropyran can be halogenated using bromine or other brominating agents under controlled conditions.
  • Rearrangement Reactions: Certain precursors can undergo rearrangement to yield 2-(Bromomethyl)tetrahydro-2H-pyran as a product.

These methods emphasize the compound's versatility and accessibility in organic synthesis .

2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate in various applications:

  • Organic Synthesis: It is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies.
  • Material Science: It may find applications in developing new materials due to its reactive functional groups .

Interaction studies involving 2-(Bromomethyl)tetrahydro-2H-pyran focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing novel compounds with desired properties. Investigations into its interactions with biological systems are also essential for assessing any potential pharmacological applications .

Several compounds share structural similarities with 2-(Bromomethyl)tetrahydro-2H-pyran. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetrahydropyranSaturated cyclic etherBase structure without halogen substitution
4-Hydroxy-2-bromomethylpyridineBrominated pyridine derivativeContains nitrogen, potentially different reactivity
2-BromotetrahydrofuranSimilar cyclic etherLacks the pyran structure; different ring size

These compounds highlight the uniqueness of 2-(Bromomethyl)tetrahydro-2H-pyran due to its specific bromomethyl substitution on the tetrahydropyran ring, which impacts its reactivity and potential applications in organic synthesis .

Chemical Formula and Molecular Weight

2-(Bromomethyl)tetrahydro-2H-pyran has the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol. The compound consists of a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) substituent at the 2-position.

IUPAC Nomenclature and Common Names

The IUPAC name is 2-(bromomethyl)oxane, reflecting its classification as an oxygen-containing heterocycle. Common synonyms include 2-(Bromomethyl)tetrahydro-2H-pyran and tetrahydro-2H-pyran-2-ylmethyl bromide.

Classification within Heterocyclic Compounds

This compound belongs to the tetrahydropyran family, a subclass of saturated six-membered oxygen heterocycles. The bromomethyl group classifies it as a halogenated ether with potential electrophilic reactivity.

Structural Characteristics

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring adopts a chair conformation in its lowest energy state, minimizing steric strain. Computational studies confirm that substituents at the 2-position preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. The chair conformation is stabilized by hyperconjugation between σ(C–O) bonds and adjacent antibonding orbitals.

Electronic Properties of the Bromomethyl Group

The bromine atom induces a strong inductive (-I) effect, polarizing the C–Br bond and creating a δ⁺ charge on the adjacent carbon. This electronic perturbation enhances the compound’s susceptibility to nucleophilic substitution (SN2) reactions.

Three-Dimensional Structural Considerations

X-ray crystallography and molecular dynamics simulations reveal that the bromomethyl group adopts an equatorial orientation in the chair conformation, minimizing steric hindrance. The C–Br bond length is approximately 1.93 Å, consistent with typical C–Br single bonds.

Physical Properties

Physical State and Appearance

The compound is a colorless to pale yellow liquid at room temperature.

Density and Solubility Profile

  • Density: 1.397 g/mL at 25°C
  • Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, THF) and slightly soluble in water (<1 g/L).

Computational Molecular Descriptors

InChI and SMILES Representations

  • InChI: InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
  • SMILES: BrCC1CCCCO1

Molecular Modeling and Computational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the chair conformation as the global minimum. The energy difference between chair and boat conformers exceeds 10 kcal/mol, favoring the chair form.

Quantum Chemical Calculations of Electronic Structure

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the σ(C–Br) bond and adjacent C–C/C–O bonds. The HOMO is localized on the oxygen lone pairs, while the LUMO resides on the C–Br σ* orbital.

Synthesis and Reactivity

Synthetic Pathways

Bromination of Tetrahydropyran Derivatives

The compound is synthesized via bromination of tetrahydropyran-2-methanol using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane:
$$
\text{Tetrahydropyran-2-methanol} + \text{NBS} \xrightarrow{\text{PPh}_3, \text{DCM}} \text{2-(Bromomethyl)tetrahydro-2H-pyran}
$$

Alternative Synthetic Routes

Alternative methods include radical bromination using HBr/peroxides or Grignard reagent-mediated alkylation.

Reactivity Profile

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with nucleophiles (e.g., thiols, amines), forming C–S or C–N bonds. Reaction with potassium heteroaryltrifluoroborates yields biaryl derivatives.

Cross-Coupling Applications

In Suzuki-Miyaura couplings, the compound serves as an electrophilic partner for palladium-catalyzed C–C bond formation.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing antimicrobial agents and kinase inhibitors. Its tetrahydropyran scaffold mimics carbohydrate structures in bioactive molecules.

Material Science

Functionalized tetrahydropyran derivatives are used in liquid crystals and photoresists, leveraging their conformational rigidity.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.85 (m, 1H, OCH), 3.45 (dd, 2H, CH₂Br), 1.50–1.80 (m, 6H, ring CH₂).
  • ¹³C NMR: δ 70.2 (C-O), 35.8 (C-Br), 25.4–28.1 (ring carbons).

Infrared (IR) Spectroscopy

Strong absorption at 550–600 cm⁻¹ (C–Br stretch) and 1100 cm⁻¹ (C–O–C asymmetric stretch).

Mass Spectrometry

Molecular ion peak at m/z 179 (M⁺), with fragments at m/z 101 (tetrahydropyran ring) and m/z 79 (Br⁻).

Conformational and Electronic Studies

Chair-Boat Interconversion

The energy barrier for ring inversion (chair → boat) is ~10 kcal/mol, as determined by variable-temperature NMR.

Hyperconjugation Effects

NBO analysis identifies σ(C–Br) → σ*(C–O) hyperconjugation as a key stabilizing interaction, reducing ring strain by 2.3 kcal/mol.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34723-82-5

Wikipedia

2-(bromomethyl)tetrahydro-2H-pyran

Dates

Modify: 2023-08-15

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